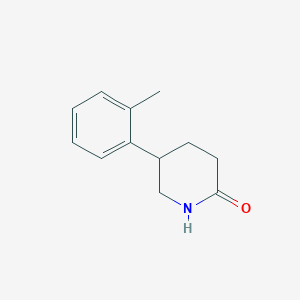

5-(2-Methylphenyl)piperidin-2-one

Description

Historical Context and Discovery Timeline

5-(2-Methylphenyl)piperidin-2-one emerged as a structural analog within the piperidinone family during early 21st-century medicinal chemistry research. While its exact synthesis date remains undocumented in public literature, its development aligns with broader efforts to explore nitrogen-containing heterocycles for pharmaceutical applications. The compound’s discovery likely arose from systematic modifications of piperidin-2-one scaffolds, a strategy prevalent in drug discovery programs targeting central nervous system (CNS) receptors and enzyme modulators.

Key milestones include:

- 2007–2010 : Patent filings for related piperidinone derivatives with aryl substitutions, highlighting industrial interest in this structural class.

- 2016 : Publication of advanced synthetic methodologies for multi-substituted 2-piperidinones, enabling efficient access to analogs like this compound.

- 2020s : Commercial availability through specialty chemical suppliers, reflecting its utility as a research intermediate.

Nomenclature and IUPAC Classification

The compound’s systematic name follows IUPAC guidelines:

| Property | Value |

|---|---|

| CAS Registry Number | 1823903-42-9 |

| Molecular Weight | 189.25 g/mol |

| Key Functional Groups | Piperidin-2-one, 2-methylphenyl |

The numbering scheme places the 2-methylphenyl group at position 5 of the piperidinone ring, with the ketone oxygen at position 2. Alternative names include 5-(o-Tolyl)piperidin-2-one and 2-Piperidinone, 5-(2-methylphenyl)-, used in chemical databases.

Position Within Piperidinone Structural Family

This compound belongs to the 2-piperidinone subclass, characterized by a six-membered ring containing one nitrogen atom and a ketone group. Its structural features distinguish it from related derivatives:

Substituent Effects :

- The ortho-methyl group on the phenyl ring induces steric hindrance, altering conformational flexibility compared to para-substituted analogs like 5-(4-methylphenyl)piperidin-2-one.

- Electron-donating methyl groups influence aromatic ring electron density, modulating reactivity in electrophilic substitution reactions.

Comparative Analysis :

Synthetic Relevance :

The compound serves as a precursor for N-alkylation and ketone reduction reactions, enabling access to substituted piperidines. Its rigid aryl-piperidinone framework has been leveraged in designing ligands for G-protein-coupled receptors (GPCRs).

Propriétés

IUPAC Name |

5-(2-methylphenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9-4-2-3-5-11(9)10-6-7-12(14)13-8-10/h2-5,10H,6-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIVRXWZYPONEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCC(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylphenyl)piperidin-2-one can be achieved through several methods. One common approach involves the cyclization of amino alcohols using thionyl chloride (SOCl2) to form the piperidine ring . Another method includes the use of palladium and rhodium hydrogenation to achieve the desired piperidine derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-Methylphenyl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Chemical Applications

Building Block in Organic Synthesis

5-(2-Methylphenyl)piperidin-2-one serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in medicinal chemistry and materials science. The compound can undergo oxidation, reduction, and substitution reactions, which are fundamental in organic synthesis.

Types of Reactions:

- Oxidation: Can yield ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.

- Reduction: Converts to alcohols or amines with reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Involves nucleophilic substitution where functional groups are replaced by nucleophiles.

Biological Applications

Biological Activity Studies

Research indicates that this compound has potential biological activities. It is studied for its interactions with various biomolecules, which may lead to therapeutic applications. For instance, its mechanism of action involves binding to specific receptors or enzymes, potentially modulating their activity and influencing biological pathways.

Case Study: Therapeutic Potential Against SARS-CoV-2

A recent study utilized molecular docking and molecular dynamics simulations to explore piperidine derivatives against SARS-CoV-2. The study found that derivatives of piperidine exhibited promising binding affinities to the main protease of the virus, suggesting potential as therapeutic agents. The research highlighted the importance of structural modifications in enhancing bioactivity and stability .

Medicinal Applications

Pharmaceutical Development

The compound is being investigated for its potential as an active pharmaceutical ingredient (API) or as an intermediate in drug synthesis. Its unique properties make it suitable for developing new medications targeting various diseases, including cancer and viral infections.

Notable Research Findings:

- Cancer Treatment: Piperidine derivatives have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction via specific signaling pathways .

- Opioid Receptor Interaction: Research on structurally related compounds has demonstrated their ability to selectively bind to opioid receptors, indicating potential applications in pain management .

Industrial Applications

Production of Fine Chemicals

this compound is also utilized in the production of fine chemicals and specialty materials. Its role as a precursor in synthesizing various industrial compounds highlights its versatility beyond laboratory applications.

Mécanisme D'action

The mechanism of action of 5-(2-Methylphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

5-(Hydroxymethyl)-5-phenylpiperidin-2-one

- Molecular Formula: C₁₂H₁₅NO₂

- Molecular Weight : 205.25 g/mol

- Key Features: The hydroxymethyl (-CH₂OH) and phenyl substituents at the 5-position distinguish this compound.

- Applications : Widely used in pharmaceutical R&D for constructing diverse molecular scaffolds. Its enhanced hydrophilicity may favor bioavailability in drug candidates .

1-(5-Amino-2-methylphenyl)piperidin-2-one

- Molecular Formula : C₁₂H₁₆N₂O

- Molecular Weight : 204.27 g/mol

- Key Features: Incorporates a 5-amino group on the 2-methylphenyl ring. The amino group enables hydrogen bonding, which could enhance target-binding affinity in receptor-ligand interactions.

- Applications : Serves as a precursor for bioactive molecules, particularly in CNS and antimicrobial drug design .

(3S,5S,6R)-3-Amino-6-methyl-5-(2-methylphenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one

- Molecular Formula : C₁₆H₂₀F₃N₂O

- Molecular Weight : 301.3 g/mol

- Key Features : The trifluoroethyl (-CH₂CF₃) group at the 1-position and stereochemical complexity (3S,5S,6R) enhance metabolic stability and selectivity.

- Applications : Demonstrated efficacy in preclinical models for metabolic disorders. The trifluoroethyl group reduces oxidative metabolism, prolonging half-life .

1-(3-(Benzylthio)-2-methylphenyl)piperidin-2-one

- Molecular Formula: C₁₉H₂₁NOS

- Molecular Weight : 311.44 g/mol

- Key Features : Benzylthio (-S-CH₂C₆H₅) substituent introduces sulfur, which may modulate electronic properties and enhance binding to metalloenzymes.

- Applications : Explored in kinase inhibitor development due to sulfur’s affinity for catalytic cysteine residues .

Structural and Functional Comparison Table

Research Findings and Implications

- Substituent Effects: Electron-Withdrawing Groups (e.g., -CF₃): Improve metabolic stability by reducing cytochrome P450-mediated oxidation . Hydrogen-Bond Donors (e.g., -NH₂): Enhance target engagement in receptor-ligand interactions, as seen in analogs like 1-(5-Amino-2-methylphenyl)piperidin-2-one . Sulfur-Containing Groups (e.g., -S-CH₂C₆H₅): Facilitate covalent or non-covalent interactions with enzymatic active sites, broadening therapeutic applications .

Stereochemical Influence : The (3S,5S,6R)-configured analog shows that stereochemistry critically affects bioavailability and target selectivity, underscoring the importance of chiral synthesis in drug development .

Comparative Limitations : Direct pharmacological data for this compound remain scarce. Most inferences derive from structural analogs, necessitating further empirical studies.

Activité Biologique

5-(2-Methylphenyl)piperidin-2-one, an organic compound with the molecular formula C12H15NO, has garnered interest in both synthetic chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the presence of a piperidin-2-one ring substituted with a 2-methylphenyl group. Its molecular weight is approximately 189.25 g/mol. The synthesis typically involves cyclization reactions of amino alcohols using thionyl chloride (SOCl2), which facilitates the formation of the piperidine structure. Industrially, methods have evolved to optimize yield and purity through continuous flow reactors.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. This compound may modulate the activity of specific proteins involved in critical biological pathways. However, detailed studies are required to elucidate the precise mechanisms and targets involved in its action.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential inhibitory effects against certain bacterial strains, although comprehensive data on its efficacy and mechanism is still limited.

- CNS Activity : Given its structural similarity to known psychoactive compounds, it may exhibit effects on central nervous system (CNS) pathways, warranting further investigation into its potential as an anxiolytic or antidepressant agent.

Table 1: Summary of Research Findings on Biological Activity

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents can significantly influence its pharmacological profile. For example, modifications at the piperidine nitrogen or alterations to the methylphenyl group may enhance receptor affinity or selectivity.

Case Study: Antimicrobial Efficacy

In a study examining various analogs of piperidin derivatives, compounds similar to this compound demonstrated varying degrees of antimicrobial activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were determined, indicating that structural modifications could lead to more potent derivatives .

Future Directions in Research

Further research is essential to fully understand the biological implications of this compound:

- In Vivo Studies : Conducting animal model experiments to evaluate pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Elucidating specific molecular interactions and pathways affected by this compound.

- Analog Development : Synthesizing and testing new derivatives to enhance desired biological effects while minimizing side effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(2-Methylphenyl)piperidin-2-one, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves cyclization of precursors like protected diamines or boronic acid derivatives under controlled conditions. For example, intermediates may undergo Suzuki-Miyaura coupling with 2-methylphenylboronic acid, followed by deprotection and intramolecular cyclization . Optimization focuses on temperature (e.g., 0–80°C), solvent selection (e.g., THF or DCM), and catalyst choice (e.g., Pd catalysts for coupling reactions) to maximize yield and purity. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- Methodological Answer :

- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions and ring conformation. IR identifies carbonyl stretches (~1700 cm⁻¹) characteristic of the piperidin-2-one core .

- Crystallography : X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles. ORTEP-III generates 3D visualizations of the crystal lattice, critical for validating stereochemistry .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid exposure to moisture, strong acids/bases, and direct light. Use fume hoods for handling, and employ PPE (gloves, goggles) to minimize skin/eye contact .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved during crystallographic refinement?

- Methodological Answer : Ambiguities in hydrogen bonding or disorder are addressed via:

- Graph-set analysis : Maps hydrogen-bonding patterns (e.g., Etter’s rules) to identify motifs like R₂²(8) rings .

- TWIN/BASF commands in SHELXL : Refine twinned crystals by partitioning intensity data into distinct domains .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···π contacts) to validate packing arrangements .

Q. What strategies are effective for analyzing contradictory bioactivity data in cytotoxicity assays?

- Methodological Answer :

- Dose-response normalization : Control for batch-to-batch variability using reference standards (e.g., doxorubicin for IC₅₀ comparisons) .

- ROS quantification : Use fluorescent probes (e.g., DCFH-DA) to distinguish compound-induced oxidative stress from assay artifacts .

- Binding affinity validation : Combine fluorescence quenching (BSA assays) with molecular docking (PDB structures) to correlate bioactivity with ligand-receptor interactions .

Q. How can computational modeling guide the design of this compound analogs with enhanced pharmacological profiles?

- Methodological Answer :

- QSAR modeling : Train models on datasets linking substituent electronic parameters (Hammett σ) to logP/solubility .

- MD simulations : Simulate ligand binding to targets (e.g., kinases) over 100+ ns to assess conformational stability and residence time .

- ADMET prediction : Use tools like SwissADME to optimize bioavailability while minimizing hepatotoxicity risks .

Q. What advanced analytical techniques resolve degradation products in stability studies?

- Methodological Answer :

- LC-HRMS : Identifies degradation products via exact mass matching (ppm error <5) and isotope pattern analysis .

- NMR kinetics : Tracks hydrolysis/oxidation pathways by monitoring carbonyl peak shifts in D₂O or CDCl₃ .

- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and compare degradation profiles via PCA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.